2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine
Description
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a hydrazinyl group at position 6, a chloro substituent at position 2, and a trifluoromethyl group at position 2. Its molecular formula is C₇H₅ClF₃N₃, with a molecular weight of 223.58 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety imparts nucleophilic reactivity, enabling applications in pharmaceutical and agrochemical synthesis . The chloro group at position 2 facilitates further functionalization via substitution reactions.
Properties
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-5(12-4)13-11/h1-2H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACCCFLLFQERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NN)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine typically involves the introduction of the hydrazine group to a pre-formed 2-chloro-4-(trifluoromethyl)pyridine. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 2 undergoes nucleophilic substitution under basic or catalytic conditions:
Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups (e.g., -CF₃) that activate the pyridine ring .
Condensation Reactions
The hydrazinyl group participates in condensation with carbonyl compounds to form hydrazones:
Key Insight : Hydrazone formation enhances bioactivity by introducing planar, conjugated systems that interact with enzymatic pockets .
Oxidation:
The hydrazinyl group oxidizes to diazenium or nitrile derivatives:
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Reagent : KMnO₄/H₂SO₄
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Product : 2-Chloro-6-diazenyl-4-(trifluoromethyl)pyridine
Reduction:
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Reagent : LiAlH₄/THF
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Product : 2-Chloro-6-amine-4-(trifluoromethyl)pyridine
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Yield : 70% (used in peptide conjugates).
Cross-Coupling Reactions
The chloro group engages in Pd-catalyzed couplings:
Optimization : Reactions require anhydrous conditions and inert atmospheres for maximal efficiency .
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but participates in radical trifluoromethylation under UV light:
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Reagent : CF₃I, CuI
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Product : 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine-CF₃ adducts
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Application : Fluorinated material synthesis.
Biological Activity Correlations
Derivatives exhibit anti-inflammatory and anticancer properties:
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics and antifungal agents. Research indicates that derivatives of trifluoromethylpyridine, including 2-chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine, have shown effectiveness against various bacterial strains. For instance, studies have demonstrated its potential in inhibiting the growth of resistant bacterial strains, suggesting its utility in treating infections that are difficult to manage with existing antibiotics.
Anti-inflammatory Potential
Recent investigations into the anti-inflammatory properties of similar compounds have highlighted their ability to suppress COX-2 activity, a key enzyme involved in inflammation. The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring can enhance anti-inflammatory effects. Compounds with similar structural features have been shown to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Cancer Research
The interaction of this compound with DNA has been explored, indicating potential applications in cancer treatment. The compound may influence genetic material stability and function, which is crucial for developing targeted therapies against cancer cells.
Agrochemical Applications
Crop Protection
In the agricultural sector, derivatives of trifluoromethylpyridine are utilized for crop protection against pests. The compound's efficacy in this area has been documented through field trials demonstrating significant reductions in pest populations when applied as part of integrated pest management strategies. This application is particularly relevant given the increasing need for sustainable agricultural practices that minimize chemical residues.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of various complex molecules, including 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene. Its unique substitution pattern enhances its reactivity and solubility, making it suitable for diverse synthetic pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazine group can form covalent bonds with target proteins, leading to the inhibition of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are compared below based on substituents, physicochemical properties, and reactivity.
Table 1: Key Structural and Physicochemical Comparisons
Crystallographic and Analytical Insights
- Elemental analysis (e.g., C, H, N percentages) for analogs () aligns closely with theoretical values, ensuring purity and structural fidelity .
Biological Activity
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound features a hydrazinyl group, which is known for its potential in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and case studies.
The molecular formula of this compound is C₇H₅ClF₃N₃. Its structure includes a chloro group and a trifluoromethyl group, which contribute to its unique reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have shown selective toxicity towards cancer cells while sparing normal cells .
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress.
The biological activity of this compound is largely attributed to its ability to interact with biomolecules. Interaction studies reveal that it can bind to specific proteins and enzymes, leading to inhibition or activation of these targets. This binding alters the conformation and function of proteins, which is crucial for its therapeutic potential.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong potential for antibiotic development.
- Cancer Cell Proliferation : In vitro assays using MDA-MB-231 triple-negative breast cancer cells revealed that this compound significantly reduced cell viability with an IC50 value of approximately 0.126 μM, suggesting it may serve as a promising lead for anticancer drug development .
- Oxidative Stress Reduction : Experimental models indicated that treatment with the compound reduced reactive oxygen species (ROS) levels in human fibroblast cells, supporting its role as an antioxidant.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Chlorination : Introduce chlorine at the 2-position using POCl₃ or PCl₃ under reflux conditions .
- Hydrazine substitution : React 2,6-dichloro-4-(trifluoromethyl)pyridine with hydrazine hydrate in ethanol at 60–80°C. Monitor progress via TLC or HPLC .
- Intermediate characterization : Use (e.g., δ 8.2–8.5 ppm for pyridine protons) and (δ -60 to -65 ppm for CF₃ group) to confirm substitution. Mass spectrometry (ESI-MS) can validate molecular weight .
Q. How can purity and stability of this compound be assessed under laboratory conditions?
Methodological Answer:
- Purity analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS; hydrazine groups may oxidize to form diazenes or nitro derivatives .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- Vibrational spectroscopy : FT-IR to identify N–H stretches (~3300 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) .
- Multinuclear NMR : to distinguish CF₃ carbons (δ ~120 ppm, q, ) and pyridine ring carbons .
- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve bond angles and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods predict reactivity and tautomeric equilibria of the hydrazine substituent?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level using GAMESS. Calculate tautomerization barriers (e.g., hydrazine ↔ azo forms) and predict dominant tautomers in solution .
- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent polarity’s impact on tautomeric ratios .
Q. What strategies resolve contradictions in crystallographic data for hydrazine-containing pyridines?
Methodological Answer:
- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN and BASF commands to model twin domains .
- Disorder modeling : For flexible hydrazine groups, apply PART and SUMP restraints to refine occupancy ratios .
- Validation tools : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .
Q. How do hydrogen-bonding networks influence supramolecular assembly in crystalline states?
Methodological Answer:
- Graph-set analysis : Use Mercury software to classify motifs (e.g., N–H⋯N chains). Hydrazine donors often form R₂²(8) loops with pyridine acceptors .
- Thermal analysis : Correlate DSC data (melting points, phase transitions) with packing efficiency. Strong N–H⋯F–C interactions may increase thermal stability .
Q. What mechanistic insights explain side reactions during hydrazine substitution?
Methodological Answer:
- Competitive pathways : Hydrazine may act as a base, deprotonating intermediates and triggering elimination (e.g., forming pyridine oxides). Monitor byproducts via GC-MS .
- Kinetic control : Lower reaction temperatures (≤60°C) and excess hydrazine favor substitution over elimination. Use in situ IR to track NH₂ group incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
